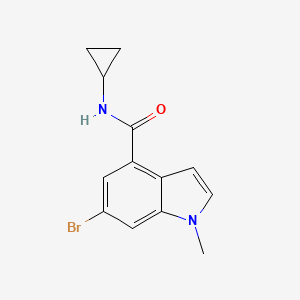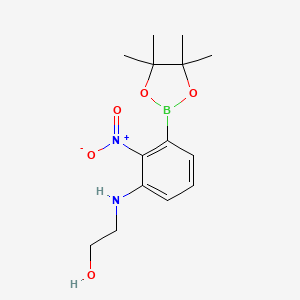
(2E)-N-Acetyl-2-cyano-3-ethoxyacrylamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2E)-N-Acetyl-2-cyano-3-ethoxyacrylamide is an organic compound with a complex structure that includes an acetyl group, a cyano group, and an ethoxy group attached to an acrylamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2E)-N-Acetyl-2-cyano-3-ethoxyacrylamide typically involves the reaction of ethyl cyanoacetate with acetic anhydride in the presence of a base such as sodium ethoxide. The reaction proceeds through a Knoevenagel condensation mechanism, followed by acetylation to yield the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: (2E)-N-Acetyl-2-cyano-3-ethoxyacrylamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the cyano or ethoxy groups, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium ethoxide in ethanol.
Major Products Formed:
Oxidation: Carboxylic acids or ketones.
Reduction: Amines or alcohols.
Substitution: Various substituted acrylamides or cyano derivatives.
Scientific Research Applications
(2E)-N-Acetyl-2-cyano-3-ethoxyacrylamide has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of (2E)-N-Acetyl-2-cyano-3-ethoxyacrylamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects. Detailed studies on its binding affinity and interaction with target proteins are essential to fully understand its mechanism of action.
Comparison with Similar Compounds
- (2E)-N-Acetyl-2-cyano-3-methoxyacrylamide
- (2E)-N-Acetyl-2-cyano-3-propoxyacrylamide
- (2E)-N-Acetyl-2-cyano-3-butoxyacrylamide
Comparison: (2E)-N-Acetyl-2-cyano-3-ethoxyacrylamide is unique due to its specific ethoxy group, which imparts distinct chemical and physical properties compared to its analogs. The presence of the ethoxy group may influence its reactivity, solubility, and biological activity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C8H10N2O3 |
|---|---|
Molecular Weight |
182.18 g/mol |
IUPAC Name |
(E)-N-acetyl-2-cyano-3-ethoxyprop-2-enamide |
InChI |
InChI=1S/C8H10N2O3/c1-3-13-5-7(4-9)8(12)10-6(2)11/h5H,3H2,1-2H3,(H,10,11,12)/b7-5+ |
InChI Key |
KYNBUVJBJSUKGT-FNORWQNLSA-N |
Isomeric SMILES |
CCO/C=C(\C#N)/C(=O)NC(=O)C |
Canonical SMILES |
CCOC=C(C#N)C(=O)NC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(2',5-Difluoro-[1,1'-biphenyl]-2-yl)acetic acid](/img/structure/B12073392.png)





![17-Acetyl-10-ethenyl-13-methyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B12073418.png)






